molecular formula C14H22N2 B8383556 5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2,3-naphthalenediamine

5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2,3-naphthalenediamine

Cat. No. B8383556
M. Wt: 218.34 g/mol
InChI Key: PZMRGRMXDSKLIG-UHFFFAOYSA-N
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Patent
US04599347

Procedure details

39.0 g of 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2,3-dinitro-naphthalene in 1300 ml of methanol were hydrogenated with Raney-nickel in a 2 l hydrogenation flask. The H2 -uptake after 48 hours was 20.7 l (18.8 l=theory). The catalyst was removed by filtration under suction, the solution was again filtered and the filtrate was evaporated in vacuo. The residue was crystallized from isopropanol. There were obtained 26.2 g (85.5% of theory) of 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2,3-naphthalene-diamine of melting point 188°-189° C.
Name
5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2,3-dinitro-naphthalene
Quantity
39 g
Type
reactant
Reaction Step One
Quantity
1300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:20])[CH2:11][CH2:10][C:9]([CH3:13])([CH3:12])[C:8]2[CH:7]=[C:6]([N+:14]([O-])=O)[C:5]([N+:17]([O-])=O)=[CH:4][C:3]1=2>CO.[Ni]>[CH3:12][C:9]1([CH3:13])[CH2:10][CH2:11][C:2]([CH3:1])([CH3:20])[C:3]2[CH:4]=[C:5]([NH2:17])[C:6]([NH2:14])=[CH:7][C:8]1=2

Inputs

Step One
Name
5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2,3-dinitro-naphthalene
Quantity
39 g
Type
reactant
Smiles
CC1(C=2C=C(C(=CC2C(CC1)(C)C)[N+](=O)[O-])[N+](=O)[O-])C
Name
Quantity
1300 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration under suction
FILTRATION
Type
FILTRATION
Details
the solution was again filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from isopropanol

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
CC1(C=2C=C(C(=CC2C(CC1)(C)C)N)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 26.2 g
YIELD: PERCENTYIELD 85.5%
YIELD: CALCULATEDPERCENTYIELD 85.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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